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Compound Name:
hydrochloride salt
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Target Audience: Researchers, scientists, and drug development professionals specializing in
bioconjugation, targeted protein degradation (PROTACSs), and antibody-drug conjugates
(ADCs).

Executive Summary & Chemical Rationale

As a Senior Application Scientist, | frequently encounter challenges in linker optimization during
the design of Proteolysis Targeting Chimeras (PROTACSs) and complex bioconjugates.
Methylamino-PEG4-acid HCI (CAS: 1283658-71-8; MW: 279.33) is a premium
heterobifunctional linker engineered to solve specific pharmacokinetic and structural
bottlenecks. It features a secondary amine (

-methyl) and a terminal carboxylic acid, separated by a hydrophilic polyethylene glycol (PEG4)
spacer.

The Strategic Advantage of -Methylation
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Unlike standard primary amine linkers, the secondary amine in Methylamino-PEG4-acid forms
a tertiary amide upon acylation. This structural modification is not merely a synthetic nuance; it
actively eliminates a hydrogen-bond donor. Removing this H-bond donor significantly enhances
the membrane permeability and metabolic stability of the resulting PROTAC [1]. Furthermore,
tertiary amides exist in a dynamic cis/trans equilibrium, introducing beneficial conformational
flexibility that aids in the optimal ternary complex formation between the target protein of
interest (POI) and the E3 ligase [2].

The Role of the PEG4 Spacer

The PEG4 spacer provides an optimal length (~14-16 atoms) that is frequently cited as the
"sweet spot” for PROTAC linker design. It effectively spans the necessary distance between
the two protein-binding domains while maintaining high aqueous solubility and preventing non-
specific hydrophobic aggregation [2].

Strategic Considerations for Amide Coupling

When integrating Methylamino-PEG4-acid HCI into a synthetic pipeline, researchers must
navigate three primary chemical challenges to ensure high yields and prevent side reactions:

 Bifunctionality and Oligomerization: The simultaneous presence of an amine and a
carboxylic acid means that indiscriminate activation will lead to self-condensation
(oligomerization). A strict, self-validating sequential coupling strategy is mandatory.

e Steric Hindrance of Secondary Amines: The

-methyl group imposes steric bulk. Standard coupling reagents (like EDC/NHS) often yield
sluggish reaction kinetics with secondary amines. Highly efficient uronium/aminium salts
(e.g., HATU) are required to drive the

-acylation to completion[1].

o HCI Salt Neutralization: The methylamino group is supplied as an HCI salt to prevent
premature degradation. It is entirely unreactive until neutralized. A non-nucleophilic base,
such as

-Diisopropylethylamine (DIPEA), must be added in stoichiometric excess to liberate the free
amine in situ.
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Experimental Protocols: Sequential Coupling

To prevent self-polymerization, the workflow must be divided into two distinct phases: N-
Acylation (coupling to the linker's amine) followed by C-Terminal Activation (coupling to the
linker's acid).

Protocol 1: N-Acylation (Coupling to the Methylamino
Group)

Objective: Conjugate Target A (e.g., an E3 ligase ligand bearing a carboxylic acid) to the
secondary amine of the linker.

Self-Validating Mechanism: By pre-activating Target A before introducing the linker, we ensure
the linker's own carboxylic acid remains unactivated, thereby completely preventing self-
polymerization.

Step-by-Step Methodology:

Preparation: Dissolve Target A (1.0 eq) in anhydrous

-Dimethylformamide (DMF) to a concentration of 0.1 M. Ensure the solvent is strictly
anhydrous to prevent hydrolysis of the active ester.

o Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature
for 15-30 minutes.

o Causality: HATU rapidly forms a highly reactive 7-aza-OBt ester. The excess DIPEA
ensures an alkaline environment (pH > 8 apparent) necessary for the activation step [1].

 Verification: Confirm the complete formation of the active ester via LC-MS before
proceeding. Do not add the linker until Target A is fully activated.

o Coupling: Add Methylamino-PEG4-acid HCI (1.2 eq) to the reaction mixture.

o Causality: The 1.2 eq slight excess ensures complete consumption of the valuable Target
A. The previously added DIPEA neutralizes the HCI salt, liberating the nucleophilic
secondary amine.
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e Reaction: Stir at room temperature for 2—4 hours. Monitor by LC-MS until the active ester is
fully consumed.

» Workup: Quench the reaction with water, extract with ethyl acetate, or purify directly via
preparative HPLC to isolate the Target A-PEG4-acid intermediate.

Protocol 2: C-Terminal Activation (Coupling the PEG
Acid to Target B)

Objective: Conjugate the newly formed Target A-PEG4-acid intermediate to Target B (e.g., a
POI ligand bearing a primary amine).

Step-by-Step Methodology:

o Preparation: Dissolve the purified Target A-PEG4-acid intermediate (1.0 eq) in anhydrous
DMF (0.1 M).

e Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active
ester on the PEG-acid terminus.

e Coupling: Add Target B (1.1 eq).

o Causality: Target B contains a primary amine, which is highly nucleophilic and will rapidly
attack the activated PEG-acid without the steric hindrance encountered in Protocol 1.

e Reaction: Stir for 1-2 hours at room temperature. Verify completion via LC-MS.

« Purification: Isolate the final PROTAC conjugate via preparative HPLC.

Quantitative Data: Coupling Reagent Selection
Matrix

The choice of coupling reagent drastically impacts the efficiency of amide bond formation,
particularly when dealing with the sterically hindered secondary amine of Methylamino-PEG4-
acid HCI. The table below summarizes the quantitative parameters for selecting the optimal
reagent system [1].
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Equivalents Rxn Time . . L .
Reagent Rxn Time Epimerizati Typical
(Reagent / (Sec. ) ) ] i
System . (Pri. Amine) on Risk Yield
Base) Amine)
HATU / 1.1eq/3.0
2-4 hours <1 hour Low > 85%
DIPEA eq
12eq/1l2
DIC / Oxyma 4—6 hours 1-2 hours Very Low > 80%
€q
15eq/15
EDC / NHS 12—-24 hours 2—4 hours Moderate 40-60%*
eq
) ] 1.0eq/2.0 ) ) )
Acid Chloride < 30 mins < 15 mins High > 90%
€q

*Note: EDC/NHS is highly effective for primary amines but generally yields poor results for the

-acylation of secondary amines due to the lower reactivity of the NHS ester compared to the 7-
aza-OBt ester formed by HATU.

Workflow Visualization

The following diagram illustrates the logical sequence of the self-validating bioconjugation

workflow, emphasizing the critical separation of the N-acylation and C-terminal coupling

phases.
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Sequential amide bond formation workflow using Methylamino-PEG4-acid HCI.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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